molecular formula C23H29NO3 B13881469 tert-butyl 2-[4-(3,4-dihydro-2H-quinolin-1-yl)phenoxy]-2-methylpropanoate

tert-butyl 2-[4-(3,4-dihydro-2H-quinolin-1-yl)phenoxy]-2-methylpropanoate

Cat. No.: B13881469
M. Wt: 367.5 g/mol
InChI Key: TUJKKGPDXBWLGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 2-[4-(3,4-dihydro-2H-quinolin-1-yl)phenoxy]-2-methylpropanoate is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a quinoline moiety, which is known for its biological activity, and a tert-butyl ester group, which can influence its chemical properties and reactivity.

Preparation Methods

The synthesis of tert-butyl 2-[4-(3,4-dihydro-2H-quinolin-1-yl)phenoxy]-2-methylpropanoate typically involves multiple steps, starting from commercially available materials. The synthetic route may include the following steps:

    Formation of the quinoline moiety: This can be achieved through a Povarov reaction, where an aniline derivative reacts with an aldehyde and an alkene.

    Attachment of the phenoxy group: This step involves the nucleophilic substitution of a halogenated phenol with the quinoline derivative.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

Tert-butyl 2-[4-(3,4-dihydro-2H-quinolin-1-yl)phenoxy]-2-methylpropanoate can undergo various chemical reactions, including:

    Oxidation: The quinoline moiety can be oxidized to form quinoline N-oxide using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form dihydroquinoline derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Tert-butyl 2-[4-(3,4-dihydro-2H-quinolin-1-yl)phenoxy]-2-methylpropanoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those containing quinoline derivatives.

    Biology: The compound’s quinoline moiety is known for its potential biological activity, making it a candidate for studies on antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific biological pathways.

    Industry: The compound can be used in the development of new materials with specific chemical and physical properties.

Mechanism of Action

The mechanism of action of tert-butyl 2-[4-(3,4-dihydro-2H-quinolin-1-yl)phenoxy]-2-methylpropanoate involves its interaction with molecular targets and pathways in biological systems. The quinoline moiety can intercalate with DNA, inhibiting the replication of certain microorganisms. Additionally, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Tert-butyl 2-[4-(3,4-dihydro-2H-quinolin-1-yl)phenoxy]-2-methylpropanoate can be compared with other quinoline derivatives, such as:

    Chloroquine: Known for its antimalarial activity, chloroquine also contains a quinoline moiety but differs in its side chains and overall structure.

    Quinoline N-oxide: This compound is an oxidized form of quinoline and has different chemical properties and reactivity.

    Quinoline-4-carboxylic acid: This derivative has a carboxylic acid group at the 4-position, influencing its solubility and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties.

Properties

Molecular Formula

C23H29NO3

Molecular Weight

367.5 g/mol

IUPAC Name

tert-butyl 2-[4-(3,4-dihydro-2H-quinolin-1-yl)phenoxy]-2-methylpropanoate

InChI

InChI=1S/C23H29NO3/c1-22(2,3)27-21(25)23(4,5)26-19-14-12-18(13-15-19)24-16-8-10-17-9-6-7-11-20(17)24/h6-7,9,11-15H,8,10,16H2,1-5H3

InChI Key

TUJKKGPDXBWLGD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(C)(C)OC1=CC=C(C=C1)N2CCCC3=CC=CC=C32

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.